

Application Notes: C646 in Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C646

Cat. No.: B8037948

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Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and its close homolog, CREB-binding protein (CBP). With a reported K_i (inhibition constant) of 400 nM for p300, **C646** acts as a competitive inhibitor of acetyl-CoA, preventing the transfer of acetyl groups to histone and non-histone protein substrates.^[1] In the context of chromatin biology, p300/CBP are critical co-activators that acetylate histone tails, particularly H3K27 and H3K18, leading to a more open chromatin structure and enhanced gene transcription.

The primary application of **C646** in ChIP-seq experiments is to elucidate the specific genomic loci and downstream pathways regulated by p300/CBP HAT activity. By treating cells with **C646** and performing ChIP-seq for histone marks like H3K27ac, researchers can identify regions of the genome where this acetylation is dependent on p300/CBP. A reduction in the H3K27ac signal at specific gene promoters or enhancers following **C646** treatment indicates direct regulation by these acetyltransferases. This approach is instrumental in studying the role of p300/CBP in various biological processes, including cancer, inflammation, and development.^[1]
^[2]

Mechanism of Action

p300/CBP are recruited to specific genomic regions by transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between

histones and DNA, thereby creating a more relaxed chromatin state (euchromatin). This state facilitates the binding of transcriptional machinery and promotes gene expression. **C646** blocks this cascade by inhibiting the HAT domain of p300/CBP, resulting in decreased histone acetylation, a more condensed chromatin structure (heterochromatin), and repression of target gene transcription.

Recent studies indicate that **C646** may also have off-target effects, particularly at higher concentrations ($\geq 7 \mu\text{M}$), where it can inhibit histone deacetylases (HDACs).[1] Furthermore, some cellular effects of **C646** have been linked to the degradation of other proteins, such as Exportin-1 (XPO1), which can in turn affect p300 chromatin occupancy.[3] Therefore, it is crucial to carefully titrate **C646** concentrations and validate findings with secondary approaches.

Downstream Effects

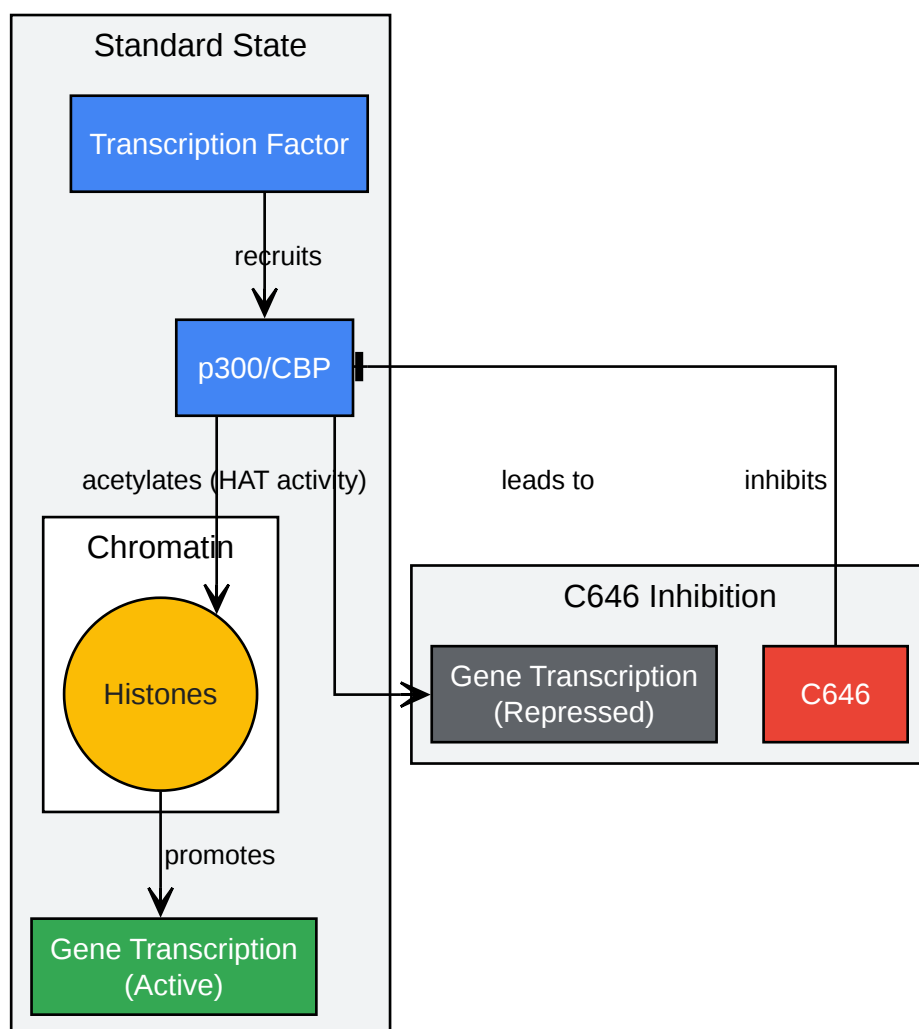
The inhibition of p300/CBP by **C646** has significant downstream consequences. A primary example is the modulation of the NF- κ B signaling pathway, a key regulator of inflammatory responses.[1] p300/CBP acetylates components of the NF- κ B complex, which is essential for its transcriptional activity. By inhibiting this acetylation, **C646** can suppress the expression of pro-inflammatory genes.[1] **C646** has also been shown to affect the expression of oncogenic signaling molecules and transcription factors, including c-MYC and c-Met, leading to anti-neoplastic effects in cancer cell lines.[2][3]

Quantitative Data Summary

The following table summarizes quantitative data related to the use and effects of **C646** from various studies.

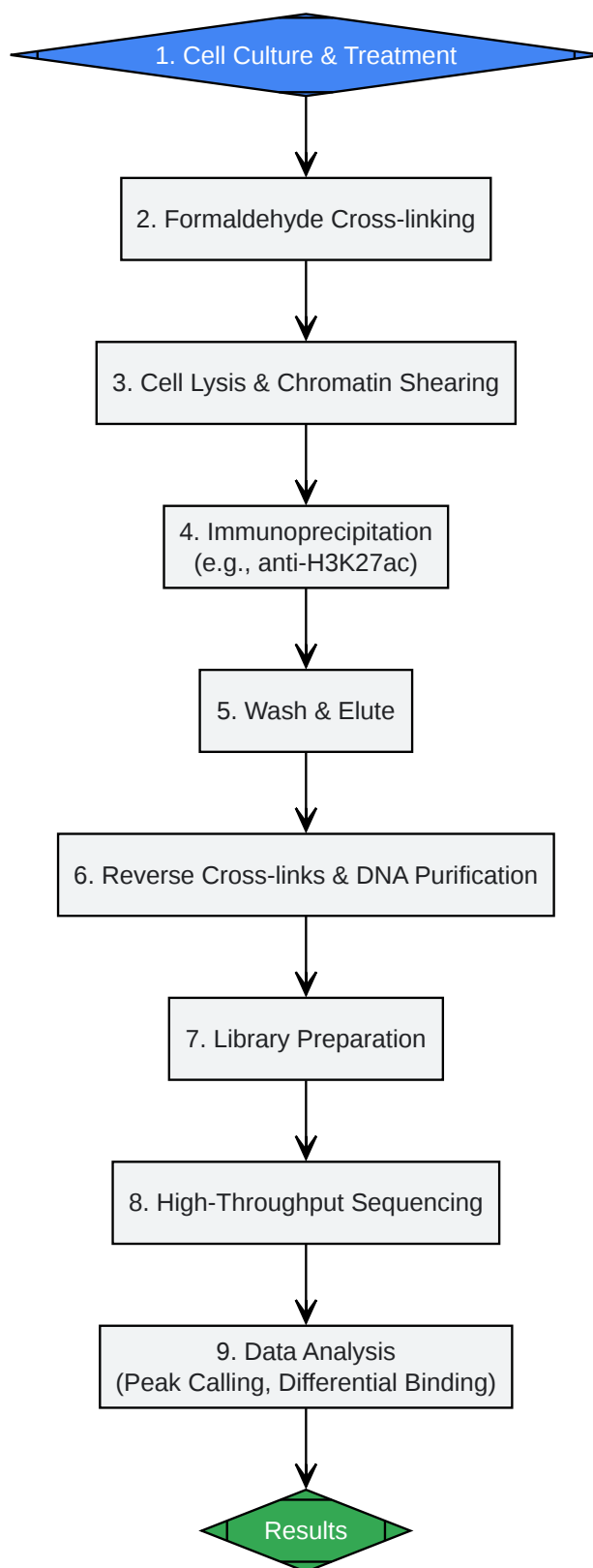
Parameter	Cell Line / System	Value / Observation	Reference
Inhibition Constant (Ki)	In vitro assay (p300)	400 nM	[1]
HDAC Inhibition	In vitro assay	Inhibition observed from 7 μ M	[1]
Effect on Histone Acetylation	Human Ad-5 infected cells	Significant reduction in H3K18ac and H3K27ac after 2h treatment with A-485 (a similar, more potent p300/CBP inhibitor).	[4]
Effect on Histone Acetylation	Gastric Cancer Cell Lines	C646 inhibits the acetylation of histone H3.	[2]
Effect on Gene Expression	Jurkat Cells	2- to 6-fold upregulation of immediate-early genes (FOS, JUN, EGR1, EGR2).	[3]
Effect on Protein Levels	Jurkat Cells	Substantial reduction in c-MYC protein levels.	[3]
Phenotypic Effect	Gastric Cancer Cell Lines	Inhibited cell viability, migration, and invasion; promoted apoptosis.	[2]
Phenotypic Effect	RAW264.7 Macrophages	Reduced pro-inflammatory gene expression.	[1]

Diagrams



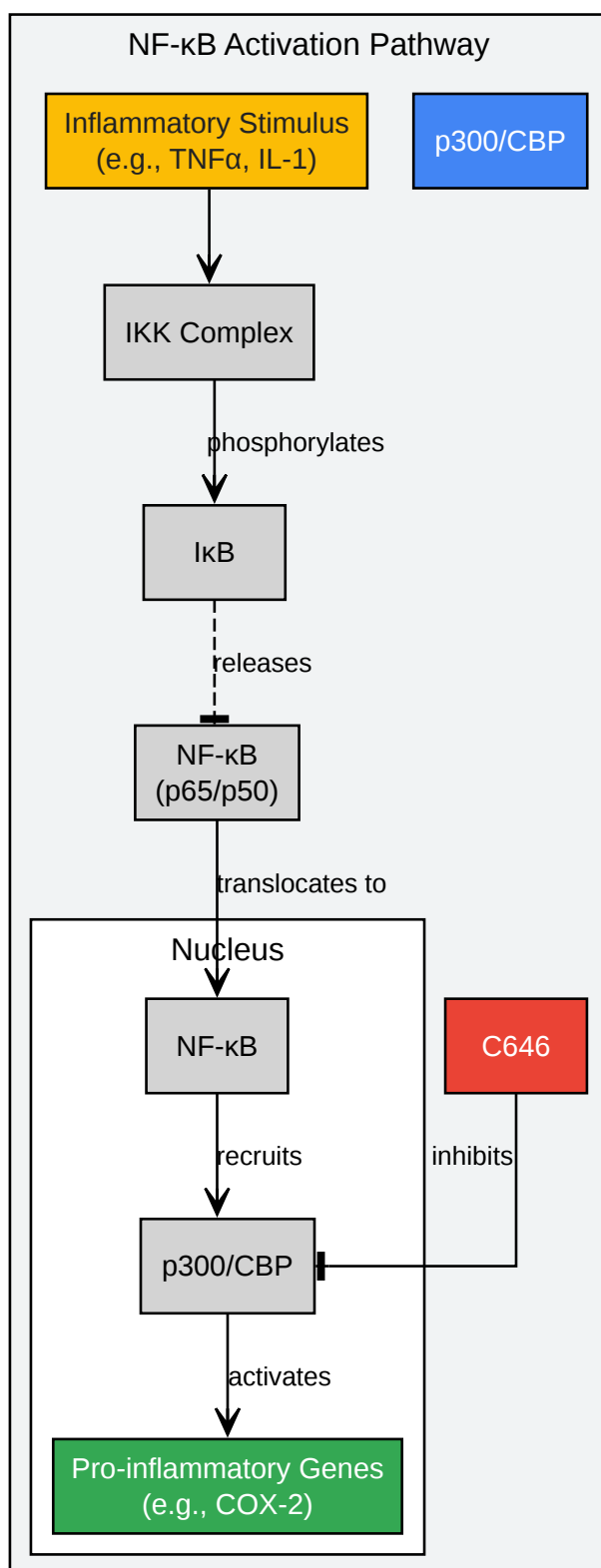
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Caption: Mechanism of **C646** action on p300/CBP-mediated gene transcription.



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Caption: Experimental workflow for a ChIP-seq experiment using **C646**.



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Caption: **C646** inhibits NF- κ B-mediated pro-inflammatory gene expression.

Detailed Protocol: C646 Treatment Followed by H3K27ac ChIP-seq

This protocol provides a framework for investigating the impact of p300/CBP inhibition on H3K27ac marks genome-wide. Optimization of **C646** concentration and treatment time is recommended for each cell line.

Materials

- Cell culture reagents
- **C646** (dissolved in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Formaldehyde (37%)
- Glycine (2.5 M)
- Cell lysis and nuclear lysis buffers
- Chromatin shearing equipment (e.g., sonicator)
- Anti-H3K27ac antibody (ChIP-grade)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- RNase A
- Proteinase K
- DNA purification kit

- Reagents for library preparation and sequencing

Procedure

- Cell Culture and Treatment a. Plate cells to reach approximately 70-80% confluency on the day of the experiment. b. Treat one set of plates with the desired concentration of **C646** (e.g., 1-10 μ M) and a parallel set with an equivalent volume of DMSO (vehicle control). c. Incubate for a predetermined duration (e.g., 2-24 hours).
- Cross-linking a. To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.^[5] b. Incubate at room temperature for 10-15 minutes with gentle shaking.^[5] c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 5 mL of 2.5 M glycine per 100 mL of medium).^[5] d. Incubate for 5 minutes at room temperature. e. Scrape cells, transfer to a conical tube, and centrifuge to pellet. Wash the pellet twice with ice-cold PBS.
- Chromatin Preparation a. Lyse the cell pellet according to a standard ChIP protocol to isolate nuclei. b. Resuspend the nuclear pellet in a shearing/sonication buffer. c. Shear the chromatin into fragments of 200-500 bp using a sonicator. Optimization of sonication conditions is critical. d. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation (IP) a. Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding. b. Reserve a small aliquot of the pre-cleared chromatin as "Input" control. c. Add the anti-H3K27ac antibody to the remaining chromatin and incubate overnight at 4°C with rotation. d. Add pre-washed protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.^[6]
- Washing a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound chromatin. This typically includes sequential washes with a low salt buffer, a high salt buffer, a lithium chloride (LiCl) buffer, and finally a TE buffer.
- Elution and Reverse Cross-linking a. Elute the chromatin from the beads by resuspending in elution buffer and incubating at 65°C. b. Add NaCl to the eluates (and the Input sample) and

incubate overnight at 65°C to reverse the formaldehyde cross-links. c. Treat the samples with RNase A to degrade RNA, followed by Proteinase K to degrade proteins.

- DNA Purification a. Purify the immunoprecipitated DNA and the Input DNA using a commercial DNA purification kit or phenol-chloroform extraction. b. Elute the purified DNA in a small volume of elution buffer or nuclease-free water.
- Library Preparation and Sequencing a. Quantify the purified DNA. b. Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, adapter ligation, and PCR amplification. c. Perform high-throughput sequencing.
- Data Analysis a. Align sequencing reads to the appropriate reference genome. b. Use peak-calling software (e.g., MACS2) to identify regions of H3K27ac enrichment in both **C646**-treated and vehicle-treated samples, using the respective Input DNA as a background control. c. Perform differential binding analysis to identify genomic regions where the H3K27ac signal is significantly reduced upon **C646** treatment. d. Annotate the differential peaks to nearby genes and perform downstream functional analysis (e.g., pathway analysis, gene ontology).

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- To cite this document: BenchChem. [Application Notes: C646 in Chromatin Immunoprecipitation-Sequencing (ChIP-seq)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8037948#c646-in-chip-seq-experiments]

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